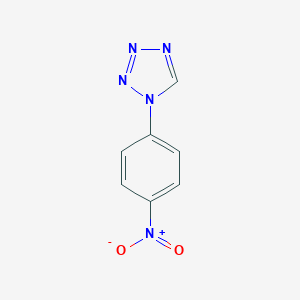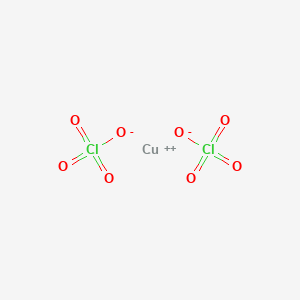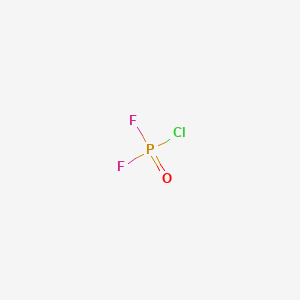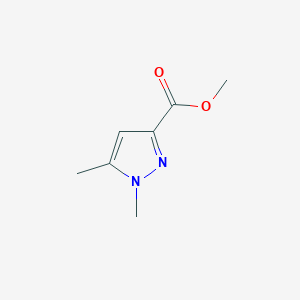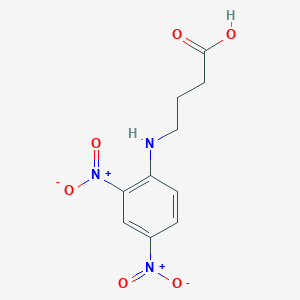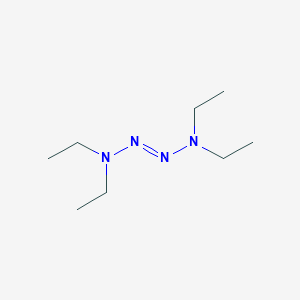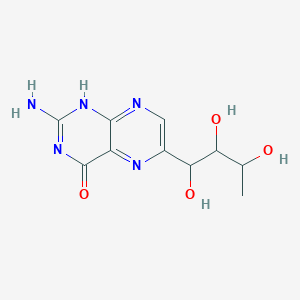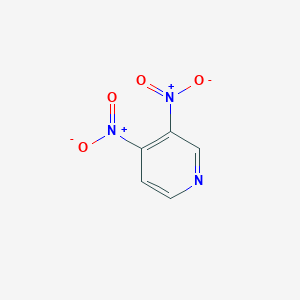
3,4-Dinitropyridine
Vue d'ensemble
Description
3,4-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is used for research and development purposes . It is an industrially important nitropyridine derivative .
Synthesis Analysis
The synthesis of nitropyridines, such as 3,4-Dinitropyridine, often involves a two-step approach . The first step is the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to give 4-nitropyridine N-oxide . This is followed by a reaction with phosphorus trichloride (PCl3) to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .
Molecular Structure Analysis
The molecular structure of 3,4-Dinitropyridine consists of a pyridine ring with nitro groups (-NO2) attached at the 3rd and 4th positions . The molecular weight of 3,4-Dinitropyridine is 169.1 .
Applications De Recherche Scientifique
Amination of Dinitropyridines : The amination of 3,5-Dinitropyridine and its derivatives with liquid ammonia and potassium permanganate is used to produce mono-, di-, and triamino-substituted compounds. These compounds have applications in various chemical syntheses and materials science (Woźniak, Bańskira, & Szpakiewicz, 1993).
Synthesis of Energetic Materials : Novel thermally stable energetic materials like 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) are synthesized using 3,5-dinitropyridine derivatives. These materials have significant applications in explosives, pyrotechnics, and propellants (Zhou, Ma, Liu, & Yao, 2017).
Production of Energetic Monoanionic Salts : 3,5-Dinitropyridin-2-ol (DNP) and its monoanionic salts, including nitrogen-rich molecules, have been synthesized. These compounds have promising applications in the field of energetic materials due to their high detonation velocities and pressures (Ghule, Srinivas, & Muralidharan, 2013).
Synthesis of Substituted Dinitropyridine Derivatives : New 4-amino-3,5-dinitropyridine derivatives are prepared for various chemical applications. These derivatives are synthesized through nitration and nucleophilic substitution reactions (Ma, Wang, Hou, Liu, & Yao, 2013).
Chemical Analysis and Characterization : Studies on the vibrational spectroscopy of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine have been conducted. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).
Biological Applications : 3,4-Diaminopyridine has been found to be a potent potassium channel blocker, indicating its potential in the study of membrane ionic channels and neurological disorders (Kirsch & Narahashi, 1978).
Pharmaceutical Research : 3,4-Diaminopyridine has been studied for its efficacy in treating stable chronic demyelinating polyneuropathy, indicating its potential therapeutic applications (Russell, Windebank, & Harper, 1995).
Safety And Hazards
3,4-Dinitropyridine is considered hazardous . If inhaled, it is advised to move the victim to fresh air and give artificial respiration if necessary . In case of skin or eye contact, it is recommended to wash off with plenty of water and consult a doctor . It is also advised to avoid dust formation and ensure adequate ventilation when handling this chemical .
Propriétés
IUPAC Name |
3,4-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-3-5(4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLZVDRBYEOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376569 | |
| Record name | 3,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitropyridine | |
CAS RN |
14916-69-9 | |
| Record name | 3,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



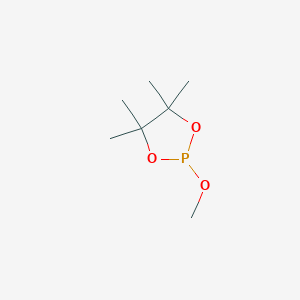

![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
